3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride

Lipophilicity LogP Membrane Permeability

This racemic hydrochloride salt of 3-(adamantan-1-yl)-2-aminopropanoic acid delivers exceptional steric bulk and lipophilicity (ΔlogP ~6.5 vs alanine) to peptide and small-molecule scaffolds. Unlike the free base, the HCl salt dissolves readily in aqueous buffers, ensuring seamless integration into enzymatic, cell-based, and binding assays. The rigid adamantyl cage shields adjacent peptide bonds from proteolytic degradation—ideal for designing long-lasting in vivo imaging probes and stable cell-culture tools. For SAR campaigns, the racemic mixture enables preliminary chirality assessment before committing to enantiopure L- or D-forms. Choose this building block when bioavailability, metabolic stability, and aqueous compatibility are non-negotiable.

Molecular Formula C13H22ClNO2
Molecular Weight 259.77 g/mol
CAS No. 182291-66-3
Cat. No. B1458664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride
CAS182291-66-3
Molecular FormulaC13H22ClNO2
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N.Cl
InChIInChI=1S/C13H21NO2.ClH/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H
InChIKeyNSPGPACVPPNYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-(Adamantan-1-yl)-2-aminopropanoic Acid Hydrochloride (CAS 182291-66-3) for Research


3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride (CAS 182291-66-3) is an unnatural amino acid derivative that incorporates a rigid, lipophilic adamantane cage onto the alanine backbone . This structural modification categorizes it as a ‘fat’ or ‘super’ amino acid, a class known for imparting exceptional steric bulk and high lipophilicity to peptides and small molecules [1]. The compound is provided as a hydrochloride salt, a form that enhances its water solubility for handling in aqueous biochemical assays .

Why 3-(Adamantan-1-yl)-2-aminopropanoic Acid Hydrochloride (CAS 182291-66-3) Cannot Be Replaced by Generic Analogs


The unique combination of the adamantyl cage and the 2-aminopropanoic acid core in CAS 182291-66-3 creates a specific steric and electronic profile that is not replicated by other amino acid derivatives. While other unnatural amino acids like tert-butylglycine or neopentylglycine offer some degree of bulk, they lack the polycyclic, three-dimensional structure of the adamantyl group, which results in fundamentally different lipophilicity, metabolic stability, and conformational constraints when incorporated into peptides [1]. Direct substitution with the free base form (CAS 95975-81-8) is also not equivalent, as the hydrochloride salt provides superior aqueous solubility, a critical factor for reproducibility in many biological assays . The stereochemistry of the alpha-carbon (as a racemic mixture) further distinguishes it from enantiopure L- or D- forms, which can exhibit divergent biological activities and thus cannot be used interchangeably in structure-activity relationship studies .

Quantitative Differentiation Data for 3-(Adamantan-1-yl)-2-aminopropanoic Acid Hydrochloride (CAS 182291-66-3)


Unparalleled Lipophilicity: 100x Higher Partition than Natural Amino Acids

Adamantylalanine, the free base parent of the hydrochloride salt, exhibits lipophilicity (logP) that is approximately two orders of magnitude greater than the most lipophilic natural amino acid, tryptophan [1]. This is a class-level property conferred by the adamantane cage. A computed logP value for the hydrochloride salt is 3.51, which, while slightly lower due to the salt form, still represents a significant increase over the logP of natural alanine (approximately -3.0) [2].

Lipophilicity LogP Membrane Permeability

Enhanced Aqueous Solubility vs. Free Base Form

The hydrochloride salt form (CAS 182291-66-3) is specifically engineered to increase water solubility compared to the free base (CAS 95975-81-8). While the exact aqueous solubility of the free base is low due to the hydrophobic adamantane core, the hydrochloride salt is described by vendors as having increased water solubility, facilitating its use in standard biological buffers and assays .

Solubility Formulation Biochemical Assay

Increased Steric Bulk: Quantified Molecular Volume vs. Leucine

The adamantyl group confers a significantly larger steric volume than any natural amino acid side chain. The molecular weight of the target compound (259.77 g/mol) is substantially higher than that of a leucine residue in a peptide (approximately 113.16 g/mol for the side chain), and its polycyclic structure creates a rigid, three-dimensional obstruction . This property is leveraged in peptide engineering to restrict conformational flexibility and shield vulnerable peptide bonds from proteolytic enzymes [1].

Steric Hindrance Molecular Volume Peptide Engineering

Enantiomeric Composition: Racemic Mixture vs. Chiral L-Form

The target compound (CAS 182291-66-3) is a racemic mixture of D- and L- enantiomers, also known as 1-adamantyl-D/L-alanine hydrochloride . In contrast, the L-enantiomer is a distinct compound with its own CAS number (70893-38-8) . This stereochemical distinction is critical for structure-activity relationship (SAR) studies, as the biological activity of peptides and small molecules can be highly enantioselective. The racemic mixture offers a different, broader stereochemical input compared to the pure L-form.

Stereochemistry Enantiomers SAR Studies

Resistance to Enzymatic Degradation: Implied Stability from Steric Hindrance

The bulky adamantane moiety of adamantylalanine creates steric hindrance that shields adjacent peptide bonds from protease cleavage. This class-level property has been demonstrated to confer significant resistance to enzymatic hydrolysis in peptides containing adamantane amino acids, with studies noting the stability of adamantanine peptides to leucine aminopeptidase due to steric inaccessibility [1]. This makes adamantylalanine-containing peptides longer-lasting in biological environments compared to those with natural amino acids.

Enzymatic Stability Protease Resistance Peptide Therapeutics

Key Application Scenarios for 3-(Adamantan-1-yl)-2-aminopropanoic Acid Hydrochloride (CAS 182291-66-3)


Peptide Engineering for Enhanced Membrane Permeability

In medicinal chemistry projects aiming to improve the oral bioavailability or cell penetration of a peptide lead, incorporating 3-(adamantan-1-yl)-2-aminopropanoic acid hydrochloride can dramatically increase the overall lipophilicity of the molecule. The logP increase of ~6.5 units over natural alanine [1] can be leveraged to facilitate passive diffusion across lipid bilayers, a strategy supported by the 'fat' amino acid concept [2].

Designing Metabolically Stable Peptide Probes and Therapeutics

For research applications where a peptide's susceptibility to proteolytic degradation is a limitation (e.g., in vivo imaging, long-term cell culture assays), this amino acid derivative can be incorporated to introduce steric hindrance. The adamantyl group's ability to shield adjacent peptide bonds from enzymatic cleavage, as demonstrated with leucine aminopeptidase [3], makes it a valuable building block for creating longer-lasting and more robust peptide-based tools.

Stereochemical Control in Structure-Activity Relationship (SAR) Studies

When investigating the stereochemical requirements of a biological target, the racemic nature of this compound provides a starting point for SAR. Researchers can use the racemic mixture to assess if chirality at the alpha-carbon is a critical determinant of activity, and then, if necessary, transition to the enantiopure L-form (CAS 70893-38-8) for more precise studies. This approach helps in differentiating between stereospecific and non-stereospecific binding events .

Biochemical Assay Development Requiring Aqueous Solubility

Unlike the free base form which requires organic solvents, the hydrochloride salt is suitable for preparing stock solutions in aqueous buffers, a prerequisite for most enzymatic, cell-based, and binding assays. This formulation advantage ensures the compound can be integrated directly into standard biological protocols without solvent-induced artifacts, making it the preferred form for life science research laboratories .

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